molecular formula C19H23N5O B11225425 N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-amine

N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-amine

Cat. No.: B11225425
M. Wt: 337.4 g/mol
InChI Key: BEQLWFCACYYJNI-UHFFFAOYSA-N
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Description

BENZYL({2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE is a complex organic compound that features a benzyl group attached to a butan-2-yl chain, which is further connected to a tetrazole ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL({2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-methoxyphenylhydrazine with butan-2-one to form the intermediate hydrazone, which is then cyclized to form the tetrazole ring. The final step involves the benzylation of the tetrazole derivative using benzyl chloride under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

BENZYL({2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The tetrazole ring can be reduced to form an amine derivative.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the tetrazole ring results in an amine derivative .

Scientific Research Applications

BENZYL({2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZYL({2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of BENZYL({2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE lies in its combination of a tetrazole ring with a methoxyphenyl group and a benzyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

N-benzyl-2-[1-(4-methoxyphenyl)tetrazol-5-yl]butan-2-amine

InChI

InChI=1S/C19H23N5O/c1-4-19(2,20-14-15-8-6-5-7-9-15)18-21-22-23-24(18)16-10-12-17(25-3)13-11-16/h5-13,20H,4,14H2,1-3H3

InChI Key

BEQLWFCACYYJNI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NCC3=CC=CC=C3

Origin of Product

United States

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